Octanoic acid, 3-hydroxy-, methyl ester, (3R)-
Overview
Description
Octanoic acid, 3-hydroxy-, methyl ester, (3R)- is an organic compound belonging to the class of esters It is characterized by the presence of a hydroxyl group at the third carbon of the octanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Octanoic acid, 3-hydroxy-, methyl ester, (3R)- can be synthesized through several methods. One common approach involves the esterification of (3R)-3-hydroxyoctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of methyl (3R)-3-hydroxyoctanoate may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: Octanoic acid, 3-hydroxy-, methyl ester, (3R)- can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: (3R)-3-hydroxy-2-octanone or (3R)-3-hydroxyoctanoic acid.
Reduction: (3R)-3-hydroxyoctanol.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Octanoic acid, 3-hydroxy-, methyl ester, (3R)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl (3R)-3-hydroxyoctanoate involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the release of (3R)-3-hydroxyoctanoic acid and methanol. The compound’s effects are mediated through its ability to participate in various biochemical reactions, influencing metabolic processes.
Comparison with Similar Compounds
Octanoic acid, 3-hydroxy-, methyl ester, (3R)- can be compared with other similar compounds such as:
Methyl (3R)-3-hydroxybutanoate: Both compounds have a hydroxyl group at the third carbon, but differ in the length of their carbon chains.
Ethyl (3R)-3-hydroxyoctanoate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: Octanoic acid, 3-hydroxy-, methyl ester, (3R)- is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
methyl (3R)-3-hydroxyoctanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-4-5-6-8(10)7-9(11)12-2/h8,10H,3-7H2,1-2H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWBTAQRRDZDIY-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80502214 | |
Record name | Methyl (3R)-3-hydroxyoctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80502214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78672-90-9 | |
Record name | Methyl 3-hydroxyoctanoate, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078672909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (3R)-3-hydroxyoctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80502214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 3-HYDROXYOCTANOATE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EAE8PD8QC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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